3-Fluoro-4-(4-hydroxyphenyl)phenol
Description
3-Fluoro-4-(4-hydroxyphenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group at the para position of the benzene ring and a 4-hydroxyphenyl substituent at the 4-position, with a fluorine atom at the 3-position. Fluorinated phenols are known for their enhanced stability, bioavailability, and unique interactions in biological systems due to the electronegativity of fluorine and the hydrogen-bonding capacity of hydroxyl groups. The compound’s bifunctional aromatic system suggests applications in pharmaceuticals, agrochemicals, and materials science, where substituent positioning critically influences reactivity and biological activity.
Properties
IUPAC Name |
3-fluoro-4-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLOARNFVXSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680791 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225772-51-9 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-(4-hydroxyphenyl)phenol may involve the ipso-hydroxylation of arylboronic acids . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent, providing a scalable and green synthesis route .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4-(4-hydroxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 3-Fluoro-4-(4-hydroxyphenyl)phenol arises from its combination of fluorine and hydroxyl substituents. Below is a detailed comparison with structurally related compounds:
Structural and Functional Comparisons
Key Trends and Insights
Substituent Effects on Solubility: Hydroxyl groups (as in 3-Fluoro-4-(4-hydroxyphenyl)phenol) improve water solubility compared to alkyl (e.g., methyl) or trifluoromethyl groups. Sulfanyl substituents (e.g., in 3-Fluoro-4-(1-sulfanylethyl)phenol) increase lipophilicity, favoring membrane permeability.
Reactivity and Stability: Fluorine atoms enhance metabolic stability and acidity of phenolic -OH groups. For example, 4-(Trifluoromethyl)phenol exhibits stronger acidity (pKa ~5.5) than non-fluorinated analogs. Electron-withdrawing groups (e.g., CF₃) reduce aromatic ring electron density, directing electrophilic substitution reactions.
Biological Interactions: Compounds with dual hydroxyl groups (e.g., 3-Fluoro-4-(4-hydroxyphenyl)phenol) may bind to enzymes via H-bonding, similar to 3-Fluoro-4-(hydroxymethyl)phenol’s antimicrobial activity. Sulfanyl-containing analogs show unique enzyme modulation, such as sulfotransferase inhibition.
Biological Activity
3-Fluoro-4-(4-hydroxyphenyl)phenol, with the molecular formula C12H9FO2, is a biphenyl derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, featuring a fluorine atom and a hydroxyl group, enhances its interaction with biological targets, making it an interesting subject for research in medicinal chemistry.
The compound is characterized by its ability to form hydrogen bonds through the hydroxyl group while the fluorine atom increases lipophilicity and metabolic stability. These properties facilitate interactions with enzymes and receptors, influencing various biological effects. The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)phenol can be achieved through methods such as the Suzuki-Miyaura coupling reaction, which is commonly used in organic synthesis for creating biphenyl derivatives.
Antimicrobial Activity
Research has shown that 3-Fluoro-4-(4-hydroxyphenyl)phenol exhibits significant antimicrobial effects. In vitro studies indicate its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Table 1: Antimicrobial Efficacy of 3-Fluoro-4-(4-hydroxyphenyl)phenol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Properties
In addition to its antimicrobial activity, 3-Fluoro-4-(4-hydroxyphenyl)phenol has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 ± 2 |
| MCF-7 (Breast Cancer) | 18 ± 1 |
| A549 (Lung Cancer) | 20 ± 3 |
These results highlight the compound's promise as a candidate for further development in cancer therapeutics.
Case Studies
A recent study published in MDPI explored the structure-activity relationship (SAR) of phenolic compounds similar to 3-Fluoro-4-(4-hydroxyphenyl)phenol. The research demonstrated that modifications to the hydroxyl group significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy against specific targets .
Another investigation focused on the compound's role in modulating enzyme activity related to inflammation. The study found that it effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes, indicating potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
